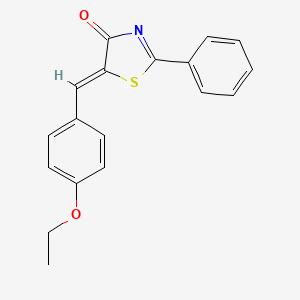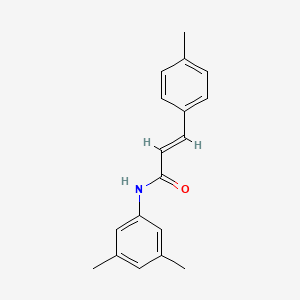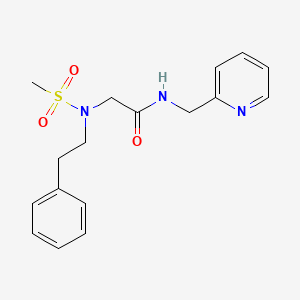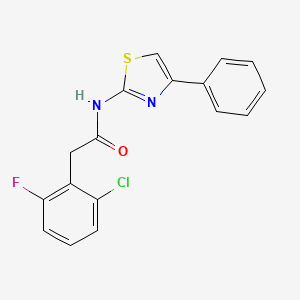![molecular formula C20H20O3 B5696286 7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5696286.png)
7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids. It is commonly known as flavokawain B and has been found to possess various biological activities. The compound is primarily found in the roots of the kava plant (Piper methysticum) and has been traditionally used for its sedative and anxiolytic effects. In recent years, the compound has gained significant attention for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of flavokawain B is not fully understood. However, several studies have suggested that the compound exerts its biological effects through various pathways. The compound has been found to induce apoptosis in cancer cells by activating the caspase cascade. Flavokawain B has also been found to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation. The compound has also been found to inhibit the activity of various enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Flavokawain B has been found to possess various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Flavokawain B has also been found to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. The compound has also been found to possess antimicrobial properties and can inhibit the growth of various bacteria and fungi. Additionally, the compound has been found to possess hepatoprotective and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of flavokawain B in lab experiments has several advantages. The compound is readily available and can be synthesized using simple procedures. Flavokawain B has been extensively studied for its biological activities and has been found to possess potent cytotoxic, anti-inflammatory, and antimicrobial properties. However, the use of flavokawain B in lab experiments also has some limitations. The compound has been found to possess poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the compound has been found to exhibit low bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
For research include the development of novel formulations of flavokawain B to improve its solubility and bioavailability. Additionally, further studies are required to investigate the efficacy of flavokawain B in vivo and its potential toxicity.
Synthesemethoden
The synthesis of 7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one involves the reaction of 5,7-dimethoxyflavone with 3,5-dimethylbenzyl bromide in the presence of a base. The reaction results in the formation of flavokawain B as a yellow crystalline solid. The compound can be further purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Flavokawain B has been extensively studied for its potential therapeutic applications. The compound has been found to possess various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. Several studies have reported the potent cytotoxic effects of flavokawain B against various cancer cell lines. The compound has been found to induce apoptosis and inhibit cell proliferation in cancer cells. Flavokawain B has also been found to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. The compound has also been found to possess antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Eigenschaften
IUPAC Name |
7-[(3,5-dimethylphenyl)methoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-7-13(2)9-16(8-12)11-22-18-6-5-17-14(3)10-19(21)23-20(17)15(18)4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWESSIGGMSJYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[(2-hydroxy-1,3-propanediyl)bis(oxy-4,1-phenylene)]diethanone](/img/structure/B5696209.png)
![2-[(2-nitrophenyl)sulfonyl]benzoic acid](/img/structure/B5696240.png)
![N~1~-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5696248.png)
![N'-[(3-methyl-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5696256.png)
![2-[2-(4-chlorophenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5696260.png)
![N-(4-methoxybenzyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696263.png)

![3-[5-(2-chlorophenyl)-2-furyl]-N-(4-methylphenyl)acrylamide](/img/structure/B5696273.png)


![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5696293.png)

![4-[(4-morpholinylacetyl)amino]benzamide](/img/structure/B5696312.png)
![methyl 4-methyl-3-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5696318.png)